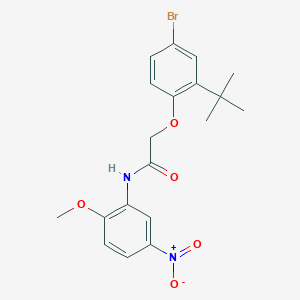

![molecular formula C13H15NO3S B2640893 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide CAS No. 1795441-91-6](/img/structure/B2640893.png)

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the use of raw materials such as 2-butylthiophene and 2-octylthiophene . These are used in the synthesis of various agents, including anticancer and anti-atherosclerotic agents . A hybrid pharmacophore approach has been applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position . It is considered to be a structural alert with the formula C4H4S . The molecular mass of thiophene is 84.14 g/mol .Chemical Reactions Analysis

Thiophene and its derivatives are used in various chemical reactions to produce a wide range of pharmacologically active heterocyclic compounds . They are extensively distributed in nature and have versatile synthetic applicability and biological activity .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Characterization

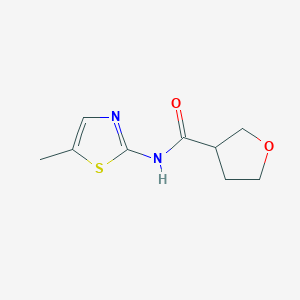

Chemical synthesis techniques for compounds similar to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-carboxamide involve the Gewald reaction and subsequent treatments to produce Schiff bases and other derivatives. These processes are fundamental for the preparation of compounds with potential antimicrobial activities and for the exploration of their chemical properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Additionally, studies on furan-carboxamide derivatives have highlighted their roles as novel inhibitors against lethal viruses such as the H5N1 influenza A virus, showcasing their importance in developing antiviral agents (Yongshi et al., 2017).

Antimicrobial Activity

Research on the antimicrobial activity of compounds related to N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-carboxamide reveals the potential of these compounds in combating microbial infections. Schiff bases derived from similar compounds have shown promising results in screening for antimicrobial properties, indicating their potential applications in developing new antimicrobial agents (Arora et al., 2013).

Inhibitory Activities Against Viruses

The synthesis and biological characterization of furan-carboxamide derivatives have identified these compounds as potent inhibitors of the influenza A H5N1 virus. Systematic studies have demonstrated their significant influence on anti-influenza activity, indicating their potential use in treating or preventing influenza infections (Yongshi et al., 2017).

Chemical Reactivity and Applications

The reactivity of compounds containing furan and thiophene moieties, as seen in N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-carboxamide, is a subject of interest in synthesizing novel organic materials and intermediates for further chemical transformations. The catalytic systems involving palladium and other catalysts have been explored for regioselective C–H activation and arylation of thiophene- and furan-2-carboxamides, underscoring their versatility in organic synthesis (Padmavathi et al., 2015).

Mecanismo De Acción

Target of Action

Furan derivatives, which include this compound, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Furan derivatives are known to have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Direcciones Futuras

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information to understand the current status of the thiophene nucleus in medicinal chemistry research . The development of new drug molecules offers some of the greatest hopes for success in the present and future .

Propiedades

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-13(16,8-10-4-2-6-17-10)9-14-12(15)11-5-3-7-18-11/h2-7,16H,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHRASVYKQAEIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2640813.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2640815.png)

![2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640819.png)

![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2640820.png)

![N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide](/img/structure/B2640821.png)

![(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2640825.png)

![2-[[(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B2640826.png)

![(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(4-iodophenyl)amino]prop-2-en-1-one](/img/structure/B2640827.png)

![7-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2640830.png)